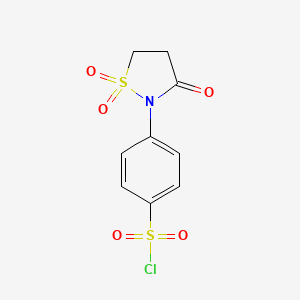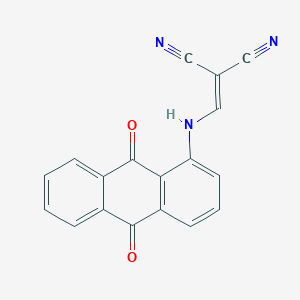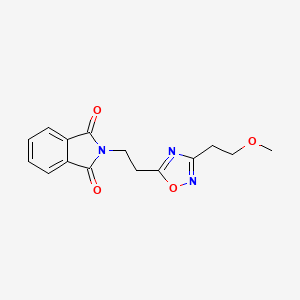![molecular formula C11H16O B2624530 1-[4-(Propan-2-yl)phenyl]ethan-1-ol CAS No. 1475-10-1](/img/structure/B2624530.png)
1-[4-(Propan-2-yl)phenyl]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-[4-(Propan-2-yl)phenyl]ethan-1-ol” is a chemical compound with the CAS Number: 1475-10-1 . It has a molecular weight of 164.25 . The compound is also known as 1-(4-isopropylphenyl)ethanol . It is typically stored at room temperature and has a physical form of liquid .
Synthesis Analysis
The synthesis of “1-[4-(Propan-2-yl)phenyl]ethan-1-ol” can be achieved through various methods. One such method involves the reduction of corresponding ketones with sodium borohydride (NaBH4) in methanol . The reaction is kept stirring at 0 °C for 10 minutes and then warmed to room temperature for 1 to 12 hours until the ketone is fully consumed .Molecular Structure Analysis
The molecular formula of “1-[4-(Propan-2-yl)phenyl]ethan-1-ol” is C11H16O . The InChI code for this compound is 1S/C11H16O/c1-8(2)10-4-6-11(7-5-10)9(3)12/h4-9,12H,1-3H3 .科学的研究の応用
Synthesis and Crystal Structures
1-[4-(Propan-2-yl)phenyl]ethan-1-ol has been utilized in the synthesis of various chemical compounds. For example, Salian et al. (2018) studied its application in creating chalcone derivatives through Claisen-Schmidt condensation reactions. These synthesized compounds were characterized for their crystal structures and intermolecular interactions, demonstrating the utility of 1-[4-(Propan-2-yl)phenyl]ethan-1-ol in detailed structural chemistry (Salian et al., 2018).
Pharmacological Properties
While avoiding drug use and dosage aspects, it's noteworthy that certain derivatives of compounds similar to 1-[4-(Propan-2-yl)phenyl]ethan-1-ol have been examined for their pharmacological properties. Vardanyan (2018) explored derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol, noting their potential applications in pharmacology (Vardanyan, 2018).
Antimicrobial and Antiradical Activity
Research on derivatives of 1-[4-(Propan-2-yl)phenyl]ethan-1-ol includes exploring their antimicrobial and antiradical activities. Čižmáriková et al. (2020) synthesized a series of compounds related to 1-[4-(Propan-2-yl)phenyl]ethan-1-ol and tested them against various pathogens, showing their biological activity potential (Čižmáriková et al., 2020).
Molecular Docking and Theoretical Analysis
The compound has also been a subject in molecular docking studies. ShanaParveen et al. (2016) performed a combined experimental and theoretical analysis on similar molecular structures, which included observing vibrational spectra and conducting molecular docking studies. This illustrates the compound's relevance in understanding molecular interactions and predicting potential biological activities (ShanaParveen et al., 2016).
Enantioselective Catalysis
In the realm of organic synthesis, 1-[4-(Propan-2-yl)phenyl]ethan-1-ol derivatives have been utilized as chiral ligands in enantioselective catalysis. Asami et al. (2015) used similar compounds for the enantioselective addition of diethylzinc to aldehydes, highlighting its application in producing chiral secondary alcohols (Asami et al., 2015).
Corrosion Inhibition
In the field of materials science, derivatives of 1-[4-(Propan-2-yl)phenyl]ethan-1-ol have been investigated for their application in corrosion inhibition. Costa et al. (2021) researched the use of imidazole derivative molecules, including those similar to 1-[4-(Propan-2-yl)phenyl]ethan-1-ol, in inhibiting corrosion of carbon steel in acidic mediums, combining experimental and molecular modelling approaches (Costa et al., 2021).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
特性
IUPAC Name |
1-(4-propan-2-ylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8(2)10-4-6-11(7-5-10)9(3)12/h4-9,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWMXVJCBUKVQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Propan-2-yl)phenyl]ethan-1-ol | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-hydroxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2624447.png)
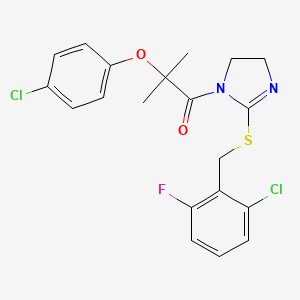
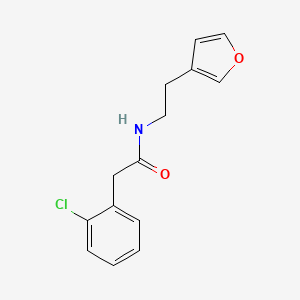
![N-(3,5-difluorophenyl)-N-(2-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2624452.png)
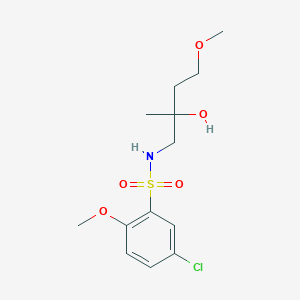
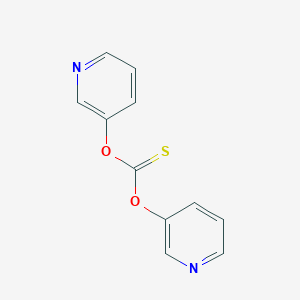
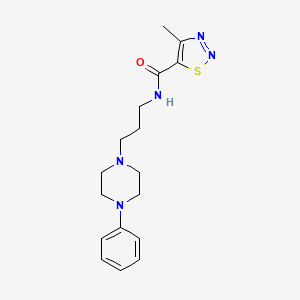
![5-[(3As,7aS)-5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-ethyl-1,2,4-oxadiazole](/img/structure/B2624457.png)
![N-(1-cyanocyclopentyl)-2-[4-methyl-2,5-dioxo-4-(pyridin-2-yl)imidazolidin-1-yl]acetamide](/img/structure/B2624460.png)
![1-methyl-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2624463.png)
![8-(2-ethylphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2624465.png)
